
Doxorubicin
Overview
Description
Doxorubicin is a widely used anthracycline antibiotic and chemotherapeutic agent that exerts its anticancer effects primarily through intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis . Liposomal formulations like Doxil® (polyethylene glycol-coated liposomal this compound) have been developed to mitigate toxicity, prolong circulation time, and enhance tumor accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxorubicin is synthesized from daunorubicin, another anthracycline antibiotic. The synthesis involves several steps, including glycosylation, oxidation, and methylation. The key intermediate in the synthesis is daunorubicin, which undergoes hydroxylation to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the bacterium Streptomyces peucetius. The fermentation process is followed by extraction and purification steps to isolate this compound. Advanced techniques such as remote loading and PEGylation are used to enhance the stability and efficacy of this compound liposomes .
Chemical Reactions Analysis
DNA Intercalation and Structural Interactions
Doxorubicin intercalates into DNA through its planar anthraquinone ring, forming hydrogen bonds with nucleotide bases. This interaction introduces torsional stress, destabilizes nucleosome structures, and inhibits topoisomerase II activity .
Key Features :
-
Base Pair Preference : Demonstrates higher affinity for GC-rich regions due to increased hydrogen bonding (4–5 direct bonds in GC vs. 3–4 in AT sequences) .
-
Helix Distortion : Molecular dynamics show C2′-endo pucker in DNA, widening the major groove and exposing the D-ring of this compound to solvent .
Table 1: DNA-Doxorubicin Interaction Parameters
Parameter | GC-Rich DNA | AT-Rich DNA |
---|---|---|
Hydrogen Bonds Formed | 4–5 | 3–4 |
Helix Distortion (Å) | 1.8 | 2.3 |
Binding Affinity (Kd) | 1.3 × 10⁴ M⁻¹ | 6.1 × 10³ M⁻¹ |
Redox Reactions and Reactive Oxygen Species (ROS) Generation
This compound undergoes redox cycling via two pathways:
-
Two-Electron Reduction : Catalyzed by carbonyl reductases (CBR1, AKR1C3), forming doxorubicinol (C₂₇H₃₁NO₁₁), a less active metabolite .
-
One-Electron Reduction : Generates a semiquinone radical (C₂₇H₂₈NO₁₁⁻), which reacts with O₂ to produce superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .
Critical Implications :
-
Cardiotoxicity : ROS from one-electron reduction cause lipid peroxidation and mitochondrial damage .
-
pH Sensitivity : Redox activity increases at lower pH (e.g., tumor microenvironments) .
Dimerization and Precipitation
In neutral buffers (e.g., PBS), this compound forms covalent dimers via imine linkages between C-13/C-14 keto groups and amino sugars .
Key Observations :
-
Dimer Structure : Proposed as a C-13/C-14 crosslinked product (C₅₄H₅₆N₂O₂₂) with m/z 1069.2 .
-
Kinetics : Follows pseudo-first-order kinetics with a rate constant (k) of 0.12 h⁻¹ at pH 7.4 .
Table 2: Dimerization Conditions and Outcomes
Condition | Effect on Dimer Yield |
---|---|
pH 7.4, 25°C | 85% after 24 h |
5-Fluorouracil Presence | 95% precipitation |
Ionic Strength (0.15 M) | Accelerates dimerization |
Degradation Pathways
This compound degrades under acidic and alkaline conditions:
-
Acidic Hydrolysis (pH <4) : Cleavage of glycosidic bond, yielding doxorubicinone (aglycone, C₂₁H₁₈O₈) and daunosamine .
-
Alkaline Hydrolysis (pH >8) : Oxidation of the C-9 hydroxyl group to a ketone, forming 7-deoxydoxorubicinolone .
Stability Data :
Metabolic Transformations
Major Pathways :
-
Hydroxylation : CYP3A4/5-mediated formation of doxorubicinol (reduced cardiotoxicity) .
-
Deglycosidation : Loss of daunosamine sugar, yielding inactive metabolites.
Table 3: Metabolic Enzyme Contributions
Enzyme | Reaction | Product |
---|---|---|
Carbonyl Reductase 1 | Two-electron reduction | Doxorubicinol |
NADPH Oxidase | One-electron reduction | Semiquinone radical |
CYP3A4 | Hydroxylation | 13-OH-doxorubicin |
Synthetic Modifications
Stereochemical alterations to the daunosamine sugar (e.g., N,N-dimethylepirubicin) reduce DNA intercalation while retaining cytotoxicity .
Scientific Research Applications
Formulation Advancements
Recent advancements in drug formulation have significantly improved the delivery and efficacy of doxorubicin. Various formulations have been developed to enhance its therapeutic index while minimizing side effects:
These formulations leverage nanotechnology and targeted delivery systems to improve drug accumulation in tumor tissues while reducing systemic toxicity.
Clinical Case Studies
Case Study 1: Breast Cancer Treatment
In a study evaluating this compound's effectiveness in combination with cyclophosphamide for stage II to III triple-negative breast cancer, the regimen showed a significant increase in pathologic complete response rates compared to other treatments .
Case Study 2: Ovarian Cancer
Liposomal this compound has demonstrated efficacy in patients with recurrent ovarian cancer who had previously undergone platinum-based therapies. The liposomal formulation allowed for higher concentrations of the drug to accumulate in tumor tissues with reduced side effects .
Case Study 3: Glioblastoma Therapy
The use of this compound-loaded iron oxide nanoparticles was explored for glioblastoma treatment. Results indicated substantial tumor reduction and increased survival rates due to targeted delivery mechanisms that enhanced drug penetration through the blood-brain barrier .
Mechanisms Overcoming Resistance
This compound's effectiveness can be hampered by multidrug resistance (MDR) mechanisms. Recent studies have focused on strategies to overcome this challenge:
- Targeted Delivery Systems : Immunoliposomal formulations have been shown to enhance drug uptake in resistant cancer cells by targeting specific receptors like EGFR .
- Combination Therapies : Combining this compound with other agents (e.g., iron chelators) can mitigate oxidative damage and enhance therapeutic outcomes .
Mechanism of Action
Doxorubicin exerts its effects by intercalating with DNA, thereby inhibiting the action of topoisomerase II, an enzyme involved in DNA replication. This leads to the generation of reactive oxygen species and subsequent DNA damage, ultimately resulting in cell death . This compound also affects various molecular targets and pathways, including the Bcl-2/Bax apoptosis pathway, which plays a crucial role in regulating cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Anthracycline Analogs
Doxorubicin shares structural similarities with other anthracyclines, including Epirubicin, Daunorubicin, and Idarubicin, which differ in substituents affecting pharmacokinetics and toxicity (Table 1).
Table 1: Key Anthracycline Analogs of this compound
- Epirubicin : The C4' epimer of this compound reduces cardiotoxicity but retains comparable efficacy in breast cancer .
- Daunorubicin: Lacks the hydroxyl group at C14, making it less effective in solid tumors but potent in acute leukemias .
- Idarubicin : A synthetic derivative with improved lipophilicity and resistance to efflux pumps, enhancing activity in MDR settings .
Efficacy and Resistance Profiles in Preclinical Studies
Table 2: Cytotoxic Activity (IC50) of this compound and Analogs/Novel Compounds
- Novel Hybrids: Chalcone/benzimidazole hybrids (e.g., 7k, 7l) show pro-apoptotic effects comparable to this compound in MCF-7 cells by modulating BAX/Bcl-2 ratios .
Pharmacokinetic and Clinical Outcomes
Liposomal this compound (Doxil) :
- Metabolism: this compound is metabolized to doxorubicinol, which contributes to cardiotoxicity. Epirubicin undergoes faster hepatic clearance, reducing systemic exposure .
Emerging Compounds with this compound-like Mechanisms
- Quinone-Based Hybrids: Compounds with naphthoquinone cores (e.g., 2-amino-1,4-naphthoquinone-benzamide derivatives) mimic this compound’s redox cycling but lack topoisomerase inhibition, suggesting alternative apoptotic pathways .
- Organotin(IV) Complexes: Exhibit cytotoxicity via ROS generation and cell cycle arrest, though with distinct mechanisms from anthracyclines .
Biological Activity
Doxorubicin, an anthracycline antibiotic, is widely utilized in chemotherapy for various cancers, including breast cancer, leukemia, and lymphomas. Its effectiveness is attributed to its ability to intercalate DNA, thereby inhibiting topoisomerase II and disrupting the replication of cancer cells. However, its clinical use is often limited by dose-dependent cardiotoxicity. This article delves into the biological activities of this compound, examining its mechanisms of action, therapeutic efficacy, associated risks, and recent research findings.
This compound exerts its cytotoxic effects primarily through:
- DNA Intercalation : this compound intercalates between DNA base pairs, leading to structural distortions that inhibit DNA replication and transcription.
- Topoisomerase II Inhibition : It stabilizes the topoisomerase II-DNA complex, preventing DNA strand re-ligation and resulting in double-strand breaks.
- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress through ROS production, leading to apoptosis in cancer cells .
Efficacy in Cancer Treatment
This compound has demonstrated significant efficacy across various malignancies. A summary of its application in different cancers is presented below:
Case Studies
-
This compound-Induced Cardiomyopathy :
A 68-year-old female with pleural epithelioid angiosarcoma developed heart failure following this compound treatment. Initial heart function was assessed using left ventricular ejection fraction (LVEF), which deteriorated post-treatment. After implementing cardioprotective strategies, including sacubitril/valsartan, her heart function improved over time . -
Long-term Effects :
A study reported a 57-year-old woman who developed acute shortness of breath due to this compound-induced cardiomyopathy 17 years after chemotherapy for breast cancer. This case highlights the delayed onset of cardiotoxic effects associated with this compound .
Recent Research Findings
Recent studies have focused on mitigating the cardiotoxic effects while maintaining the anti-cancer efficacy of this compound:
- BAI1 and BAX Interaction : Research indicates that targeting BAX, a pro-apoptotic protein activated by this compound, may prevent cardiac cell death without compromising anti-tumor activity. This dual approach could enhance the therapeutic window of this compound .
- Transcriptional Changes : Exposure to this compound induces significant transcriptional changes in cellular metabolism and stress response pathways. Studies using Saccharomyces cerevisiae have shown upregulation of genes involved in oxidative stress response and DNA repair mechanisms .
Q & A
Basic Research Questions
Q. What experimental models are considered gold standards for evaluating doxorubicin’s antitumor efficacy and cardiotoxicity?
- Methodological Answer : Utilize in vivo rodent models (e.g., xenograft tumors) to assess tumor regression, paired with echocardiography or histopathology to quantify cardiac damage. Biomarkers like troponin and BNP are critical for early detection of cardiotoxicity . For in vitro studies, human cardiomyocyte cell lines (e.g., AC16) and cancer cell lines (e.g., A549) are standardized models. Ensure dose ranges align with clinically relevant plasma concentrations (e.g., 0.1–5 µM) .
Q. How should researchers design studies to validate this compound’s pharmacokinetic properties and formulation stability?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) to measure plasma half-life and tissue distribution. Preformulation studies should evaluate interactions with excipients or proteins (e.g., bovine serum albumin) using spectroscopic methods (UV-Vis, fluorescence) under varying pH and temperature conditions . Stability testing must follow ICH guidelines, monitoring degradation products under accelerated conditions .
Q. What are the established methodologies for assessing cumulative dose-dependent cardiotoxicity in longitudinal studies?
- Methodological Answer : Retrospective cohort analyses of clinical data (e.g., cumulative doses >450 mg/m²) remain foundational. Preclinically, use serial echocardiography in murine models, with endpoints like left ventricular ejection fraction (LVEF) decline. Stratify risk by age and dosing schedules (e.g., weekly vs. triweekly administration) .
Advanced Research Questions
Q. How can researchers address heterogeneity in preclinical meta-analyses of this compound’s efficacy and toxicity?
- Methodological Answer : Mitigate heterogeneity via subgroup analyses (e.g., exercise protocols, dosing intervals) and strict inclusion criteria during systematic reviews. Use tools like I² statistics to quantify variability. Prioritize studies with standardized endpoints (e.g., tumor volume reduction ≥50%) and transparent reporting of negative results to reduce publication bias .
Q. What experimental designs optimize the evaluation of this compound combination therapies (e.g., with kinase inhibitors or immunotherapies)?
- Methodological Answer : Implement randomized phase II trials with stratification by tumor type, performance status, and prior therapies. For preclinical studies, use syngeneic models to assess immune modulation. Measure synergistic effects via Chou-Talalay combination indices and validate using transcriptomic profiling (e.g., RNA-seq for apoptosis pathways) .
Q. How can transcatheter intraarterial delivery methods improve this compound’s tumor targeting in hepatocellular carcinoma?
- Methodological Answer : Compare drug distribution using fluorescence microscopy in VX2 rabbit liver tumor models. Quantify intratumoral this compound concentration via mass spectrometry and correlate with tumor necrosis rates. Optimize catheterization techniques (e.g., flow rate, embolization agents) to enhance localized exposure .
Q. What strategies validate preclinical findings on this compound’s cardiotoxicity mechanisms for clinical translation?
- Methodological Answer : Integrate multi-omics data (proteomics, metabolomics) from preclinical models with patient serum biomarkers. Validate mitochondrial dysfunction pathways (e.g., ROS production) using human induced pluripotent stem cell-derived cardiomyocytes. Conduct pilot clinical trials with cardiac MRI for subclinical toxicity detection .
Q. How do protein-binding interactions influence this compound’s stability and bioavailability in novel formulations?
- Methodological Answer : Use experimental design (e.g., Box-Behnken) to test this compound-BSA binding affinity under varying molar ratios. Characterize complexes via dynamic light scattering (DLS) and circular dichroism. Correlate binding constants (Ka) with in vivo bioavailability using pharmacokinetic modeling .
Q. What statistical methods are robust for analyzing time-to-event data in this compound clinical trials with high dropout rates?
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJSUZBOXZQNB-TZSSRYMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25316-40-9 (hydrochloride) | |
Record name | Doxorubicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021480 | |
Record name | Doxorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Doxorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |
Record name | Doxorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |
Record name | DOXORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red, crystalline solid | |
CAS No. |
23214-92-8 | |
Record name | Doxorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxorubicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxorubicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOXORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |
Record name | Doxorubicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00997 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXORUBICIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxorubicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.